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Compound of Interest

Compound Name: Allyl 4-bromobutyrate

CAS No.: 178215-45-7

Cat. No.: B068926 Get Quote

This document provides an in-depth analysis of the spectroscopic profile of Allyl 4-
bromobutyrate (CAS 178215-45-7), a bifunctional molecule valuable in organic synthesis for

the introduction of a reactive four-carbon chain tethered to a versatile allyl group. Given the

limited availability of comprehensive, publicly accessible experimental spectra for this specific

compound, this guide presents a detailed interpretation based on predicted data derived from

established spectroscopic principles and data from structurally analogous compounds. This

approach provides a robust framework for researchers to anticipate, identify, and interpret the

spectroscopic features of Allyl 4-bromobutyrate in a laboratory setting.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Proton NMR is the cornerstone for elucidating the hydrogen framework of a molecule. The

predicted ¹H NMR spectrum of Allyl 4-bromobutyrate provides a clear fingerprint of its

structure, with distinct signals for the allyl and bromobutyrate moieties.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Assigned
Proton (See
Fig. 1)

Predicted
Chemical Shift
(δ, ppm)

Integration
Predicted
Multiplicity

Coupling
Constant (J,
Hz)

H-a 5.98 - 5.88 1H ddt (multiplet)
Jac ≈ 17.2, Jab ≈

10.5, Jad ≈ 5.7

H-b 5.27 1H dq (dd)
Jab ≈ 10.5, Jbc ≈

1.5

H-c 5.34 1H dq (dd)
Jac ≈ 17.2, Jbc ≈

1.5

H-d 4.60 2H dt (d)
Jad ≈ 5.7, Jbd/cd

≈ 1.5

H-e 2.55 2H t Jef ≈ 7.0

H-f 2.22 2H quintet (p)
Jfe ≈ 7.0, Jfg ≈

6.5

H-g 3.48 2H t Jgf ≈ 6.5

Figure 1: Structure of Allyl 4-bromobutyrate with proton assignments.

Structure of Allyl 4-bromobutyrate with proton assignments (Note: This is a placeholder for a

chemical structure image. The proton labels a-g correspond to the table above.)

Experimental Workflow: ¹H NMR Spectroscopy
The acquisition of a high-quality ¹H NMR spectrum is paramount for structural confirmation.

The following protocol represents a standard, self-validating methodology.
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Sample Preparation

Data Acquisition (500 MHz)

Data Processing

Dissolve ~10 mg of
Allyl 4-bromobutyrate in

~0.7 mL CDCl₃

Add Tetramethylsilane (TMS)
as internal standard (0 ppm)

Transfer to 5 mm
NMR tube

Tune and shim
the spectrometer

Acquire spectrum:
- 16 scans

- 30° pulse angle
- 2s relaxation delay

Fourier Transform

Phase and baseline correction

Calibrate to TMS (0 ppm)

Integrate peaks and
analyze multiplicities

 

Sample Preparation

Data Acquisition (125 MHz)

Data Processing

Use same sample from
¹H NMR analysis

(10 mg in CDCl₃ with TMS)

Tune spectrometer to
¹³C frequency

Acquire spectrum:
- Proton-decoupled

- 256 scans
- 45° pulse angle

- 2s relaxation delay

Fourier Transform

Phase and baseline correction

Calibrate to CDCl₃ (77.16 ppm)
or TMS (0 ppm)

Click to download full resolution via product page

Caption: Standard workflow for ¹³C NMR analysis.
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Interpretation of the ¹³C NMR Spectrum
The predicted spectrum shows seven distinct carbon signals, corresponding to the seven

unique carbon environments in Allyl 4-bromobutyrate.

Downfield Region: The ester carbonyl carbon is the most deshielded, appearing far

downfield around 172.5 ppm.

Alkene Region: The two sp²-hybridized carbons of the allyl group appear between 118 and

132 ppm. The terminal CH₂ carbon is typically more shielded than the internal CH carbon.

Upfield (Aliphatic) Region: The sp³-hybridized carbons appear below 70 ppm. The carbon

attached to the ester oxygen (C-d) is the most deshielded of this group (~65.4 ppm). The

remaining four methylene carbons of the butyrate chain appear in the 27-33 ppm range, with

their specific shifts influenced by the adjacent electron-withdrawing bromine atom and

carbonyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data
Predicted
Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3085 Medium =C-H Stretch Alkene

2960, 2880 Medium C-H Stretch Alkane (CH₂)

1735 Strong C=O Stretch Ester

1645 Medium C=C Stretch Alkene

1170 Strong C-O Stretch Ester

650 Strong C-Br Stretch Alkyl Halide
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Experimental Workflow: IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for acquiring the IR spectrum of a

liquid sample without extensive preparation.

Data Acquisition (FT-IR)

Data Analysis

Record background spectrum
of the clean ATR crystal

Place one drop of neat
Allyl 4-bromobutyrate

on the crystal

Acquire sample spectrum
(32 scans, 4 cm⁻¹ resolution)

Background subtraction

Identify and label
major absorption peaks

Click to download full resolution via product page

Caption: Workflow for FT-IR analysis using an ATR accessory.

Interpretation of the IR Spectrum
The IR spectrum provides definitive evidence for the key functional groups:
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Ester Group: The most prominent peak will be the strong, sharp absorption around 1735

cm⁻¹ due to the C=O stretch. A second strong band around 1170 cm⁻¹ corresponding to the

C-O stretch confirms the ester functionality.

Allyl Group: The presence of the C=C double bond is indicated by a medium-intensity peak

around 1645 cm⁻¹. The associated sp² C-H stretch will appear just above 3000 cm⁻¹,

typically around 3085 cm⁻¹. [1]* Alkyl Chain: The sp³ C-H stretches of the methylene groups

will be visible as medium-intensity peaks just below 3000 cm⁻¹, around 2960 cm⁻¹.

Bromo Group: The C-Br bond vibration is found in the fingerprint region, typically as a strong

absorption around 650 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering crucial clues to its structure. The molecular formula of Allyl 4-
bromobutyrate is C₇H₁₁BrO₂. Its monoisotopic mass is 205.9943 Da. [2]

Predicted Mass Spectrometry Data (Electron Ionization)
m/z

Predicted Relative
Intensity

Assignment

206 / 208 Low [M]⁺ (Molecular Ion Peak)

165 / 167 Medium
[M - C₃H₅]⁺ (Loss of allyl

radical)

127 Low
[M - Br]⁺ (Loss of bromine

radical)

85 High
[C₄H₅O₂]⁺ (From cleavage of

C-Br bond)

41 High [C₃H₅]⁺ (Allyl cation)

Experimental Workflow: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing

volatile liquid compounds like Allyl 4-bromobutyrate.
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Sample Preparation GC Separation & MS Analysis

Data Analysis

Prepare a dilute solution
(1 mg/mL) in Dichloromethane Inject 1 µL into GC-MS

Separate on a capillary column
(e.g., DB-5)

Ionize eluent by
Electron Impact (70 eV)

Detect fragments with
mass analyzer (quadrupole)

Identify molecular ion peak

Analyze fragmentation pattern
to confirm structure

Click to download full resolution via product page

Caption: Standard workflow for GC-MS analysis.

Interpretation of the Mass Spectrum
The fragmentation pattern is a logical consequence of the molecule's structure. [3]

Molecular Ion (M⁺): A crucial feature will be a pair of peaks at m/z 206 and 208. This doublet,

with a roughly 1:1 intensity ratio, is the characteristic signature of a molecule containing a
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single bromine atom, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. [4]*

Key Fragments:

Loss of Allyl Radical: Cleavage of the ester C-O bond can lead to the loss of an allyl

radical (•C₃H₅, 41 Da), resulting in a prominent doublet at m/z 165/167.

Loss of Bromine Radical: Alpha cleavage can cause the loss of the bromine radical (•Br,

79/81 Da), yielding a peak at m/z 127.

Allyl Cation: The allyl fragment itself can be detected as a stable cation at m/z 41, which is

often a base peak in allyl-containing compounds.

Acylium Ion: Cleavage of the C-Br bond followed by rearrangement can lead to a stable

acylium ion at m/z 85.

Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive

and self-validating dataset for the structural confirmation of Allyl 4-bromobutyrate. While

based on predicted values, this guide establishes a clear and scientifically grounded set of

expectations for researchers. The detailed interpretation of each spectrum demonstrates how

specific signals and fragments are directly caused by the molecule's unique arrangement of

atoms and functional groups, providing a complete analytical picture for this important synthetic

building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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